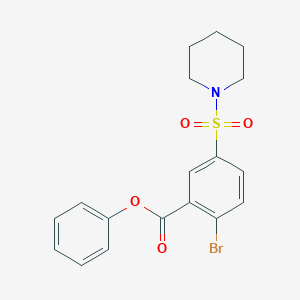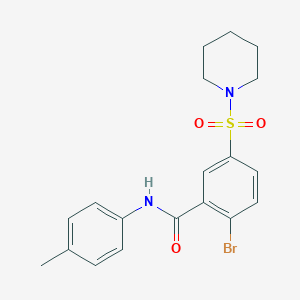![molecular formula C25H23NO4 B341069 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate](/img/structure/B341069.png)
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate is a complex organic compound that features a biphenyl group and a phenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate typically involves multi-step organic reactions. One common method involves the reaction of biphenyl-4-carboxylic acid with ethyl oxalyl chloride to form the corresponding ester. This ester is then reacted with 5-oxo-5-(phenylamino)pentanoic acid under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The biphenyl and phenylamino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and phenylamino groups can facilitate binding to specific sites, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-oxo-5-(4’-propyl-[1,1’-biphenyl]-4-yl)pentanoate
- 6-[1,1′-Biphenyl]-4-yl-6-ethyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate
Uniqueness
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl and phenylamino groups provide a versatile platform for further chemical modifications and applications in various research fields.
Propriétés
Formule moléculaire |
C25H23NO4 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 5-anilino-5-oxopentanoate |
InChI |
InChI=1S/C25H23NO4/c27-23(21-16-14-20(15-17-21)19-8-3-1-4-9-19)18-30-25(29)13-7-12-24(28)26-22-10-5-2-6-11-22/h1-6,8-11,14-17H,7,12-13,18H2,(H,26,28) |
Clé InChI |
YCNCCLNGRSKGIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






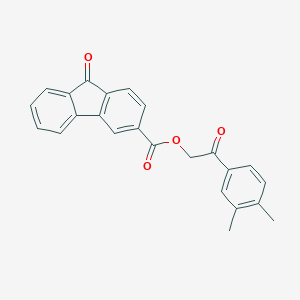
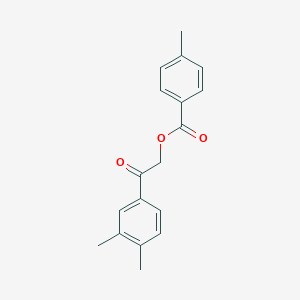


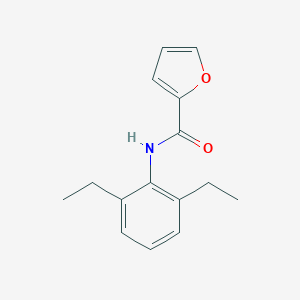
![3-(2-Furoylamino)phenyl 4-[(4-methoxyphenoxy)methyl]benzoate](/img/structure/B341010.png)
![3-[(4-Methylbenzoyl)amino]phenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate](/img/structure/B341013.png)

